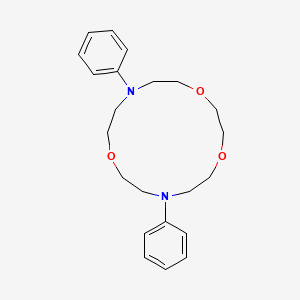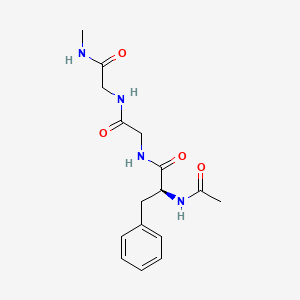
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of N-acetyl-L-phenylalanine, glycine, and N-methylglycine (sarcosine)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the acetylation of L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-L-phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the N-acetyl-L-phenylalanylglycine is coupled with N-methylglycine using similar coupling reagents to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine, glycine, and N-methylglycine.
Oxidation: Hydroxylated derivatives of N-acetyl-L-phenylalanine.
Substitution: Various N-acyl derivatives of the original compound.
科学研究应用
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development and as a bioactive peptide in pharmacological research.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as HPLC.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, influencing biochemical pathways. The acetyl and methyl groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative used in similar research applications.
N-Acetylglycine: Another acetylated amino acid with distinct properties.
N-Methylglycine (Sarcosine): A methylated amino acid with unique biological activities.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is unique due to its specific combination of acetylated and methylated amino acids, which confer distinct chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
属性
CAS 编号 |
228272-88-6 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)20-13(8-12-6-4-3-5-7-12)16(24)19-10-15(23)18-9-14(22)17-2/h3-7,13H,8-10H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)(H,20,21)/t13-/m0/s1 |
InChI 键 |
OPRJODIKFQFFRJ-ZDUSSCGKSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


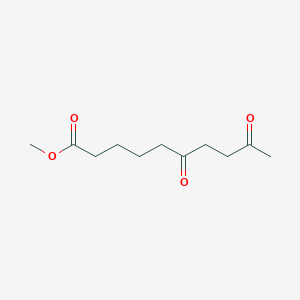
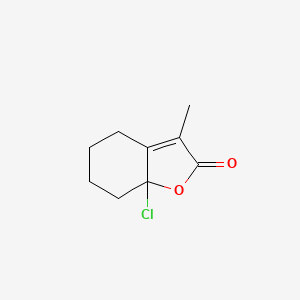
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
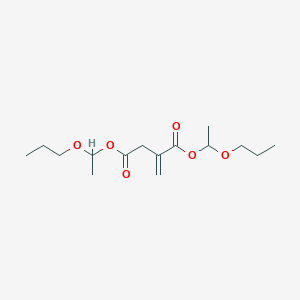
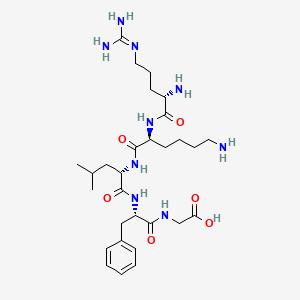
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
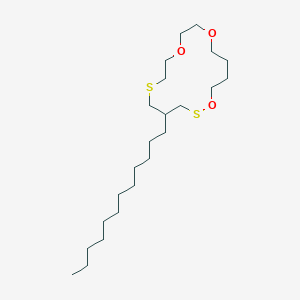
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
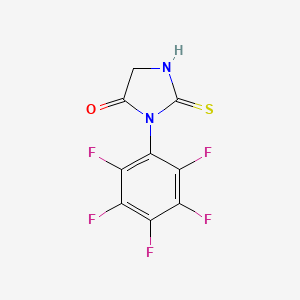
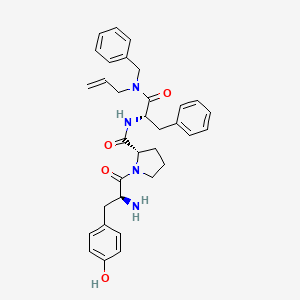
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

